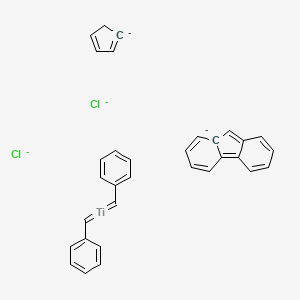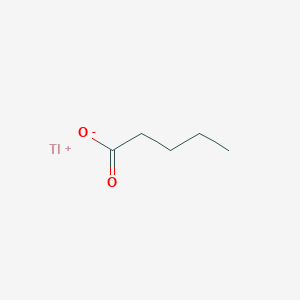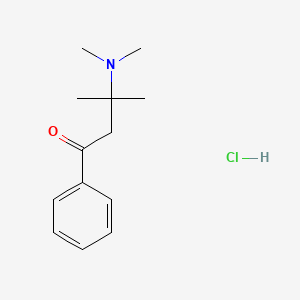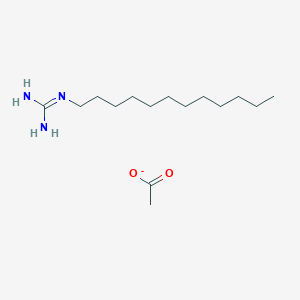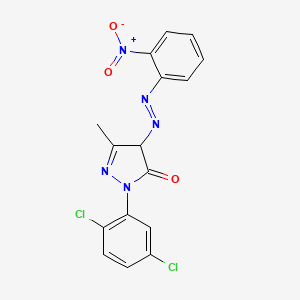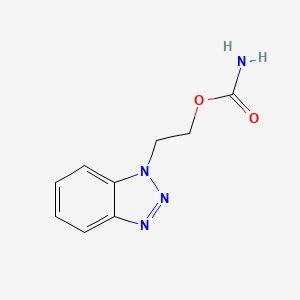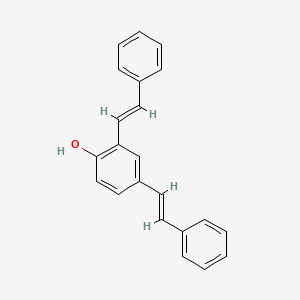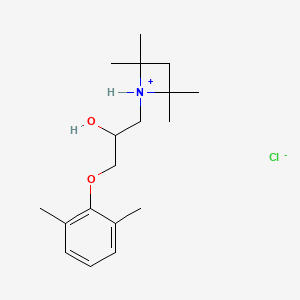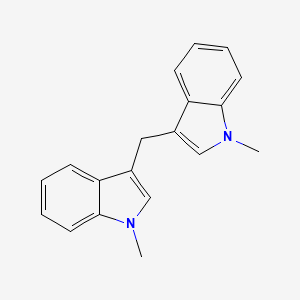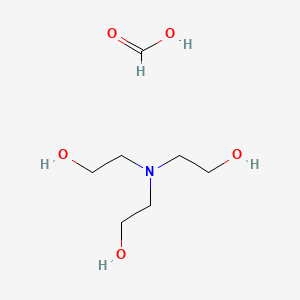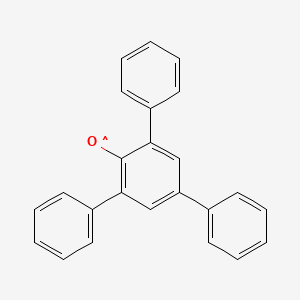
2,4,6-Triphenylphenoxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triphenylphenoxyl is a phenoxyl radical characterized by the presence of three phenyl groups attached to the phenoxyl core. This compound is known for its stability and unique reactivity, making it a subject of interest in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Triphenylphenoxyl typically involves the oxidation of 2,4,6-triphenylphenol. One common method is the use of a peroxide, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out in a suitable solvent like benzene or dioxane under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4,6-Triphenylphenoxyl undergoes various chemical reactions, including:
Oxidation: The phenoxyl radical can react with oxygen to form peroxides.
Reduction: It can be reduced back to the corresponding phenol under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Formation of peroxides.
Reduction: Regeneration of 2,4,6-triphenylphenol.
Substitution: Various substituted phenoxyl derivatives depending on the reagent used.
科学的研究の応用
2,4,6-Triphenylphenoxyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxyl radicals and their interactions with solvents.
Biology: Investigated for its potential antioxidant properties due to its radical-scavenging ability.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2,4,6-Triphenylphenoxyl involves its ability to form stable radicals. This stability is attributed to the delocalization of the unpaired electron over the phenyl rings. The compound can interact with various molecular targets, including other radicals and reactive oxygen species, thereby influencing oxidative processes .
類似化合物との比較
Similar Compounds
- 2,4,6-Tri-tert-butylphenoxyl
- 4-Methoxy-2,6-diphenylphenoxyl
- 2,6-Di-tert-butyl-4-phenylphenoxyl
Uniqueness
2,4,6-Triphenylphenoxyl is unique due to its high stability and distinct reactivity patterns compared to other phenoxyl radicals. The presence of three phenyl groups provides significant steric hindrance, which influences its chemical behavior and interactions .
特性
分子式 |
C24H17O |
|---|---|
分子量 |
321.4 g/mol |
InChI |
InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H |
InChIキー |
JBBGEPSUMUPYOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[O])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


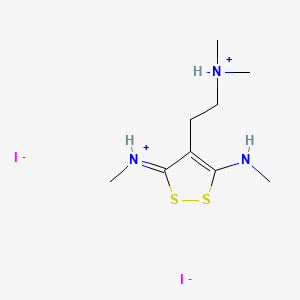
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
